Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate
Overview
Description
“Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate” is a chemical compound with the CAS Number: 933730-54-2 . Its IUPAC name is methyl [5- (chlorosulfonyl)-2-thienyl]acetate . The molecular weight of this compound is 254.71 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClO4S2/c1-12-6(9)4-5-2-3-7(13-5)14(8,10)11/h2-3H,4H2,1H3 . This code provides a specific representation of the molecular structure.Scientific Research Applications
1. Chemical Synthesis and Industrial Applications
Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate is a notable intermediate in the synthesis of various pharmaceuticals and herbicides. Its significance is highlighted in the recovery and reuse of acetic acid, a solvent extensively used in its production process. The compound's role in efficient solvent recovery techniques, such as extraction, is crucial for sustainable industrial practices and cost-effectiveness (Wang Tian-gui, 2006).
2. Pharmaceutical Research and Drug Development
This chemical has been utilized in the development of drug intermediates. For instance, it forms a part of the synthesis pathway for Clopidogrel sulfate, a medication used for preventing blood clots. The synthesis involves a series of reactions, including esterification and optical resolution, demonstrating the compound's versatility in complex pharmaceutical synthesis processes (Hu Jia-peng, 2012).
3. Educational and Experimental Applications
In the realm of education and skill development, this compound finds its use in undergraduate organic chemistry experiments. It serves as an ideal candidate for demonstrating the Grignard reaction, thus aiding in enhancing students' interest in scientific research and experimental techniques (W. Min, 2015).
4. Antimicrobial Activity
Research has also been conducted on derivatives of this compound for their antimicrobial properties. The synthesis of various derivatives and their subsequent screening for antimicrobial activity underscores the potential of this compound in developing new antimicrobial agents (Pravinkumar N. Sable, S. Ganguly, P. Chaudhari, 2014).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(5-chlorosulfonylthiophen-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c1-12-6(9)4-5-2-3-7(13-5)14(8,10)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFGTPJNAPQGIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933730-54-2 | |
Record name | methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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